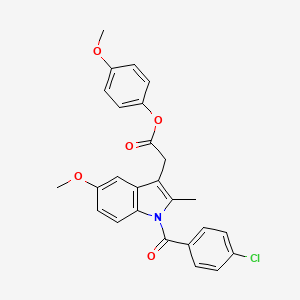
1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine is a chemical compound that belongs to the piperidine family It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a dichlorobenzyl group, and a carboxyl group attached to the piperidine ring
Preparation Methods
The synthesis of 1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine typically involves multiple steps. One common synthetic route starts with the protection of the piperidine nitrogen using a Boc group. This is followed by the introduction of the 2,4-dichlorobenzyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the piperidine ring to introduce the carboxyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The dichlorobenzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The pathways involved can vary, but the compound’s structural features allow it to engage in specific interactions that influence its biological effects.
Comparison with Similar Compounds
1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine can be compared with other similar compounds, such as:
1-(2,4-Dichlorobenzyl)piperazine: This compound shares the dichlorobenzyl group but lacks the Boc and carboxyl groups.
1-Boc-4-(3-hydroxypropyl)piperazine: This compound has a similar Boc-protected piperazine structure but with a different substituent.
2,4-Dichlorobenzyl alcohol: This compound contains the dichlorobenzyl group but lacks the piperidine ring and Boc protection.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C18H23Cl2NO4 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H23Cl2NO4/c1-17(2,3)25-16(24)21-8-6-18(7-9-21,15(22)23)11-12-4-5-13(19)10-14(12)20/h4-5,10H,6-9,11H2,1-3H3,(H,22,23) |
InChI Key |
XJOGETBMNHHJRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclopentene-1-methanol, 4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-, 1-(dihydrogen phosphate), (1S,4R)-](/img/structure/B12284201.png)
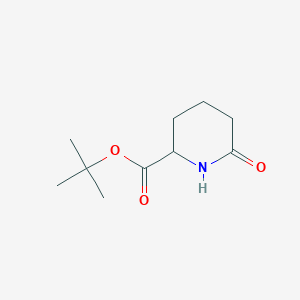
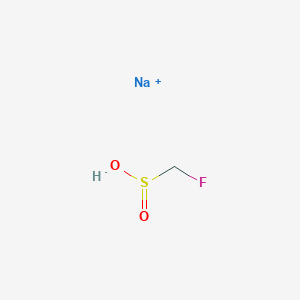
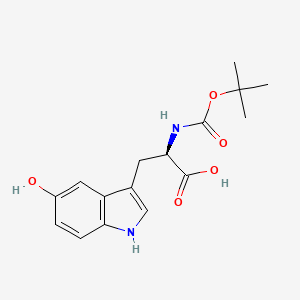
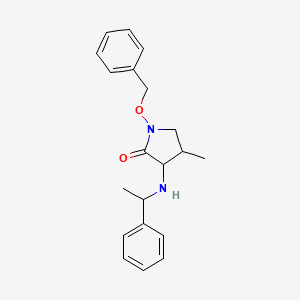
![4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12284245.png)
![2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B12284248.png)
![3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12284255.png)
![tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B12284261.png)
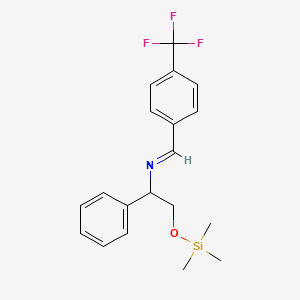

![Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate](/img/structure/B12284270.png)
